3-Cyclopropyl-2,2-dimethylpropanal
Description
3-Cyclopropyl-2,2-dimethylpropanal is an organic compound with the molecular formula C₈H₁₄O It is characterized by a cyclopropyl group attached to a 2,2-dimethylpropanal structure
Properties
IUPAC Name |
3-cyclopropyl-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,6-9)5-7-3-4-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSQEJRHEADYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2,2-dimethylpropanal can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the reaction of cyclopropylmethyl bromide with 2,2-dimethylpropanal in the presence of a strong base like sodium hydride can yield the desired product. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sodium hydroxide as catalysts.
Major Products Formed
Oxidation: 3-Cyclopropyl-2,2-dimethylpropanoic acid.
Reduction: 3-Cyclopropyl-2,2-dimethylpropanol.
Substitution: Various substituted cyclopropyl derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclopropyl-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2,2-dimethylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-2,2-dimethylpropanoic acid
- 3-Cyclopropyl-2,2-dimethylpropanol
- Cyclopropylmethyl ketone
Uniqueness
3-Cyclopropyl-2,2-dimethylpropanal is unique due to its combination of a cyclopropyl group and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds that may lack one of these features.
Biological Activity
3-Cyclopropyl-2,2-dimethylpropanal is an aldehyde compound with potential biological activity that has garnered interest in various fields, including pharmacology and biochemistry. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a dimethylpropanal backbone. Its unique structure allows for specific interactions with biological molecules, influencing its reactivity and biological effects.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. Key mechanisms include:
- Cytochrome P450 Interaction : The compound is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either enzyme inhibition or activation depending on the isoform involved.
- Covalent Bond Formation : The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modifying their activity.
- Influence on Gene Expression : It has been observed to modulate gene expression related to oxidative stress response and detoxification pathways, impacting cellular metabolism.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.
- Cellular Effects : The compound influences cell signaling pathways and cellular functions across different cell types. Its effects on gene expression suggest a role in regulating cellular responses to stress.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl + Aldehyde | Enzyme modulation, gene expression |
| 3-Cyclopropyl-2,2-dimethylpropanoic acid | Cyclopropyl + Carboxylic acid | Different metabolic pathways |
| 3-Cyclopropyl-2,2-dimethylpropanol | Cyclopropyl + Alcohol | Varying enzyme interactions |
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that this compound interacts significantly with cytochrome P450 enzymes. In vitro studies indicated that this compound could alter the metabolic fate of other drugs by modulating the activity of these enzymes.
- Gene Expression Modulation : A study focusing on oxidative stress response revealed that treatment with this compound led to changes in the expression levels of genes associated with detoxification processes. This suggests a potential therapeutic application for conditions related to oxidative damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
